![molecular formula C23H24N2O5 B12507890 1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12507890.png)
1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling reaction: The protected amino acid is then coupled with pyrrolidine-2-carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials and reagents are used.
Optimization of reaction conditions: Parameters such as temperature, pressure, and reaction time are optimized for maximum yield.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the Fmoc group.
Wissenschaftliche Forschungsanwendungen
1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid involves:
Protection of amino groups: The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions.
Facilitation of peptide synthesis: The compound allows for the sequential addition of amino acids to form peptides.
Deprotection: The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
Uniqueness
1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid is unique due to its specific structure, which combines the Fmoc-protected amino group with a pyrrolidine-2-carboxylic acid moiety. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in chemical and biological research.
Eigenschaften
Molekularformel |
C23H24N2O5 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H24N2O5/c1-14(21(26)25-12-6-11-20(25)22(27)28)24-23(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,14,19-20H,6,11-13H2,1H3,(H,24,29)(H,27,28) |
InChI-Schlüssel |
HLFCRSYTJCARCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Morpholinobenzo[d]thiazole-4-carboxylic acid](/img/structure/B12507808.png)
![6-Fluoroimidazo[1,2-a]pyrimidine](/img/structure/B12507810.png)
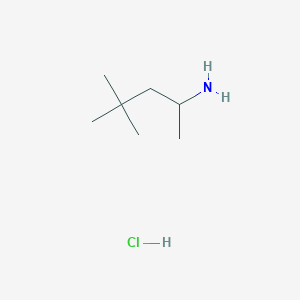
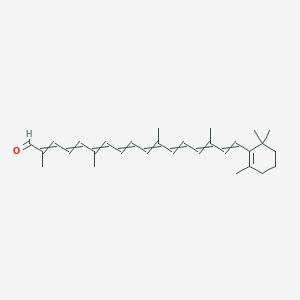
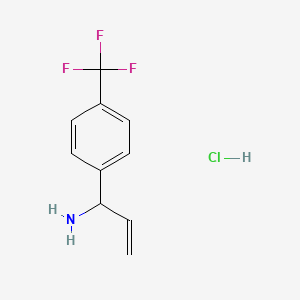
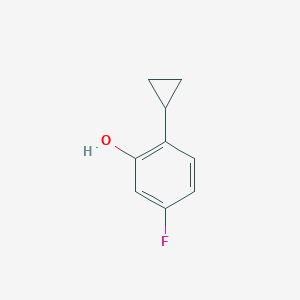
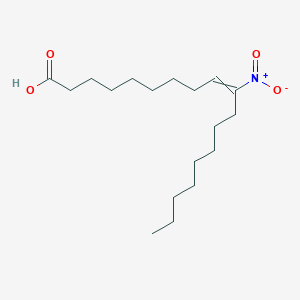
![[4-(phosphonomethyl)piperazin-1-yl]methylphosphonic Acid](/img/structure/B12507865.png)
![1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12507870.png)
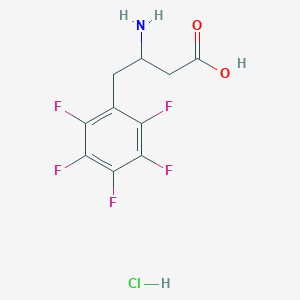

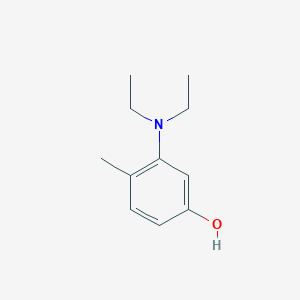
![Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12507901.png)
![tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12507902.png)
